MOT1 protein
Description
Properties
CAS No. |
147204-56-6 |
|---|---|
Molecular Formula |
C9H10N2S |
Synonyms |
MOT1 protein |
Origin of Product |
United States |
Molecular Architecture and Domain Functionality of Mot1 Protein
Protein-Protein Interactions of MOT1 Protein
Associations with Other Transcriptional Co-Regulators
MOT1's function as a global regulator of transcription is facilitated by its interactions with a variety of other transcriptional co-regulators and chromatin remodeling factors. The most well-characterized interaction is with the TATA-binding protein (TBP).
Interaction with TBP: MOT1 forms a stable complex with TBP. nih.govhbni.ac.in This interaction is mediated primarily through the N-terminal HEAT repeat domain of MOT1 binding to the convex surface of TBP. nih.govoup.comuniprot.org The affinity of the Mot1-TBP interaction in yeast is in the nanomolar range. nih.gov The formation of the Mot1-TBP complex is crucial for targeting MOT1 to TBP-DNA complexes. google.com Once bound, MOT1 utilizes its ATPase activity to dissociate TBP from promoter DNA. google.comelifesciences.orgscribd.com This ATP-dependent displacement of TBP is a central mechanism by which MOT1 regulates transcription, influencing the availability and distribution of TBP for binding to other promoters. plos.orgelifesciences.orgoup.comuniprot.org Research findings indicate that Mot1-mediated displacement of TBP underlies both its repressive and activating roles at different genes. wikipedia.orgnih.gov For instance, at some activated promoters, MOT1 may disassemble transcriptionally inactive TBP complexes, thereby promoting the assembly of functional preinitiation complexes (PICs). wikipedia.orgnih.gov
Association with Negative Cofactor 2 (NC2): MOT1 also interacts with Negative Cofactor 2 (NC2), a complex composed of NC2α and NC2β subunits. plos.orgelifesciences.orguniprot.org Studies have shown that MOT1, TBP, and NC2 can form a stable complex on promoter DNA. elifesciences.orguniprot.org NC2 is known to compete with TFIIA for TBP binding and can repress transcription initiation. researchgate.net The interaction between MOT1 and NC2 appears to be evolutionarily conserved. uniprot.org Structural analysis suggests that MOT1 can bind to the TBP:DNA:NC2 complex and may reduce DNA:NC2 interactions, potentially priming the complex for TBP displacement in an ATP-independent manner. uniprot.org This regulatory circuit involving TBP, MOT1, and NC2 is thought to control the balance between TATA-dependent and DPE-dependent transcription. researchgate.net
Interactions with Other Factors: Proteomic analyses in yeast have revealed that MOT1 interacts with a broader range of proteins, including other transcriptional co-regulators and proteins involved in chromatin remodeling. nih.govuni-freiburg.de These interactions may contribute to MOT1's ability to act as both a transcriptional activator and repressor. uni-freiburg.de
Table 2: Identified Protein Interaction Partners of MOT1
| Interacting Protein/Complex | Role in Transcription/Chromatin | Nature of Interaction with MOT1 | Key Findings |
| TATA-binding protein (TBP) | Core transcription factor | Direct, high-affinity binding via Mot1 NTD; forms stable complex | MOT1 dissociates TBP from DNA in an ATP-dependent manner; regulates TBP distribution. google.comwikipedia.orgnih.govelifesciences.orgoup.comuniprot.orgscribd.comhbni.ac.in |
| Negative Cofactor 2 (NC2) | Transcriptional repressor | Forms a stable complex with MOT1 and TBP on DNA | MOT1 interacts with NC2-TBP-DNA complex; may prime TBP displacement. plos.orgelifesciences.orguniprot.orgresearchgate.net |
| TFIIB | General transcription factor | Interacts with TBP; potentially co-occupies promoters with MOT1 nih.govuniprot.org | Involved in PIC assembly; competition with NC2 for TBP binding. researchgate.netuniprot.org |
| SAGA complex | Histone acetyltransferase complex, transcriptional co-activator | Physical interaction reported nih.gov | Can remodel chromatin at specific promoters in conjunction with MOT1. nih.gov |
| Mediator complex | Transcriptional co-regulator | Physical interaction reported nih.gov | Involved in regulating transcription initiation. nih.gov |
| FACT complex (via Spt16) | Histone chaperone | Spt16 (component of FACT) regulates a largely overlapping set of genes with Mot1 nih.gov | FACT is involved in nucleosome reorganization during transcription. nih.govnih.gov |
Research findings indicate that MOT1 can co-occupy promoters with factors like TFIIB and RNA polymerase II under certain conditions, such as heat stress. nih.gov Furthermore, physical interactions between MOT1 and components of chromatin remodeling complexes and the Mediator complex have been reported, suggesting that MOT1 may coordinate its activity with these factors to regulate gene expression. nih.gov Studies on the FACT histone chaperone complex, specifically its subunit Spt16, show that MOT1 and Spt16 regulate a significantly overlapping set of genes, although their mechanisms of action on TBP differ. nih.gov
The intricate network of interactions between MOT1 and these various co-regulators highlights its multifaceted role in the complex process of transcriptional regulation, extending beyond its direct function of TBP displacement.
Mechanistic Basis of Mot1 Protein Action
ATP Hydrolysis and Catalytic Cycle of MOT1 Protein
MOT1 functions as an ATP-dependent molecular machine that targets TBP-DNA complexes embopress.orgresearchgate.netnih.govnih.gov. Its ATPase activity is crucial for its function in displacing TBP from DNA embopress.orgpnas.org. The catalytic cycle of MOT1 is intimately linked to its ability to bind and hydrolyze ATP, driving the conformational changes necessary for substrate remodeling.
Energetic Coupling of ATP Hydrolysis to Substrate Remodeling
The energy released from ATP hydrolysis by MOT1 is directly coupled to the mechanical work required to disrupt the stable TBP-DNA interaction embopress.org. As a member of the Snf2/Swi2 family, MOT1 utilizes this energy to alter protein-DNA interactions embopress.orgnih.govnih.gov. While many chromatin remodelers in this family induce changes in DNA topology like bending or twisting, MOT1's mechanism for TBP-DNA disruption does not appear to primarily rely on these large-scale DNA conformational changes through the TATA box itself embopress.orgembopress.org. Instead, the energy from ATP hydrolysis is thought to drive more localized rearrangements within the MOT1-TBP-DNA complex nih.gov.
Studies suggest that ATP hydrolysis is essential for the dissociation of TBP from DNA catalyzed by MOT1 researchgate.net. The process may involve multiple rounds of ATP hydrolysis to displace a single stably bound TBP molecule, indicating that MOT1 can be catalytically inefficient under certain conditions oup.comnih.govresearchgate.net. This inefficiency might be a regulatory feature, preventing uncontrolled TBP displacement oup.com.
Conformational Changes Induced by Nucleotide Binding and Hydrolysis
Nucleotide binding and hydrolysis induce conformational changes within the this compound, particularly within its ATPase domain nih.govnih.gov. These changes are central to its catalytic cycle and its ability to interact with and remodel the TBP-DNA complex. Upon ATP binding, MOT1 is thought to transition from an open ATPase state to a closed state yeastgenome.orgnih.gov. This conformational change is a key step in priming the complex for subsequent TBP displacement elifesciences.orgresearchgate.net.
Structural studies and biochemical analyses have provided insights into these conformational dynamics. For instance, the N-terminal domain of MOT1 interacts with the convex surface of TBP oup.com. The C-terminal ATPase domain interacts with DNA upstream of the TATA box nih.govelifesciences.org. ATP binding and hydrolysis are believed to trigger rearrangements within these interaction interfaces, ultimately leading to the destabilization of the TBP-DNA complex nih.gov. Evidence suggests that ATP hydrolysis, rather than just ATP binding, is crucial for the dissociation event researchgate.net.
Dynamics of TBP-DNA Dissociation by this compound
MOT1's primary function is the ATP-dependent dissociation of TBP from DNA elifesciences.orgembopress.orgtandfonline.comyeastgenome.org. This activity is crucial for regulating the availability of free TBP and controlling transcription initiation at various promoters elifesciences.orgtandfonline.com.
Direct TBP Displacement Mechanisms
Several models have been proposed to explain how MOT1 directly displaces TBP from DNA. One prominent model suggests ATP-driven translocation of MOT1 along the DNA embopress.orgembopress.org. In this "DNA-based" mechanism, MOT1 is proposed to engage upstream DNA and translocate towards the TBP-DNA complex, effectively pushing TBP off the DNA embopress.orgtandfonline.comresearchgate.net. This translocation is likely short-range and non-processive, involving only a few base pairs elifesciences.orgelifesciences.org.
Another proposed mechanism involves MOT1-catalyzed distortion of the TBP structure or the TBP-DNA complex embopress.orgnih.gov. While direct experimental support for a significant, stable distortion of TBP structure by MOT1 is limited, it is possible that a transient conformational change in TBP is induced during the MOT1 catalytic cycle, facilitating its dissociation from DNA embopress.org.
Recent structural and biochemical data support a model where MOT1 binding to the TBP-DNA complex initially induces an unbending of the DNA that is sharply bent by TBP binding elifesciences.orgnih.govresearchgate.net. This ATP-independent step primes the complex for subsequent ATP-dependent displacement of TBP elifesciences.orgelifesciences.org. The ATP hydrolysis step then leads to the actual dissociation of TBP from the DNA researchgate.net. It has also been suggested that additional molecules of MOT1 in solution might enhance the efficiency of TBP-DNA dissociation researchgate.net.
Influence of Promoter Sequence on this compound Function
The DNA sequence of the promoter, particularly the region flanking the TATA box, influences MOT1 function nih.govnih.govresearchgate.net. MOT1 requires a specific segment of DNA upstream of the TATA box, often referred to as a "handle," for its activity embopress.orgembopress.org. This upstream DNA region, which needs to be double-stranded, is contacted by the ATPase domain of MOT1 embopress.orgnih.govembopress.orgelifesciences.org.
Studies using DNA templates with altered flanking regions or single-stranded gaps have demonstrated the importance of this upstream DNA for efficient TBP displacement by MOT1 nih.gov. Different bases within this flanking segment can have non-equivalent roles in supporting MOT1 action nih.gov. The affinity of TBP for the DNA sequence also appears to influence how efficiently MOT1 can displace it nih.govnih.gov. Promoters with high-affinity TBP-binding sites may be more challenging for MOT1 to clear oup.com.
Furthermore, the context of the promoter sequence can influence whether MOT1 acts as a transcriptional repressor or activator pnas.orgresearchgate.netresearchgate.net. While its TBP-dissociation activity explains repression, MOT1's role in activation might involve facilitating steps in pre-initiation complex assembly or remodeling in a promoter-specific manner pnas.orgresearchgate.net. The interaction between TBP, MOT1, and other factors like NC2 (Negative Cofactor 2) also plays a role in regulating transcription at different promoter types, including TATA-containing and TATA-less promoters elifesciences.orgelifesciences.orgelifesciences.orgsdbonline.org.
Kinetic Aspects of TBP-DNA Complex Destabilization
The process of TBP-DNA complex destabilization by MOT1 is a dynamic one, characterized by specific kinetic parameters. In the absence of ATP, the MOT1-TBP-DNA ternary complex is generally more stable than the TBP-DNA complex alone embopress.orgresearchgate.net. However, in the presence of ATP, MOT1 actively promotes the dissociation of TBP from DNA embopress.orgresearchgate.net.
Kinetic analyses have shown that the dissociation of the MOT1-TBP-DNA ternary complex in the presence of ATP can be described by specific half-lives embopress.org. These rates are significantly faster than the dissociation rates observed in the absence of ATP, highlighting the ATP-dependent nature of the displacement embopress.org. For example, one study reported a half-time of 9.5 minutes for the dissociation of the ternary complex in the presence of ATP, compared to biphasic kinetics with longer half-times in the absence of ATP embopress.org.
| Protein Name | PubChem CID | Other Identifiers (if applicable) |
| This compound | N/A | UniProtKB: P32333 (S. cerevisiae) uniprot.org |
| TATA-binding protein (TBP) | N/A |
*PubChem CIDs are typically assigned to chemical compounds. Proteins, being complex macromolecules, are usually identified by protein accession numbers in databases like UniProt.
Models for this compound Translocase Activity
Several models have been proposed to explain how MOT1 utilizes ATP hydrolysis to displace TBP from DNA. These models are not mutually exclusive and may represent different facets of a complex mechanism.
One prominent model suggests that MOT1 functions as a DNA translocase, utilizing the energy from ATP hydrolysis to move along the DNA molecule, thereby disrupting the TBP-DNA interaction. As a member of the SF2 ATPase/helicase family, MOT1 shares conserved ATPase domains that in other family members are known to induce DNA translocation. nih.gov
Research has explored the possibility of ATP-driven DNA translocation by MOT1. While direct, processive DNA translocation by MOT1 has not always been readily detected in some experimental setups, evidence supports a mechanism involving DNA engagement and movement. nih.govoup.com Studies using DNA templates with single-stranded gaps upstream of the TATA box suggest that MOT1's translocase activity can be impeded by these gaps, implying movement along the DNA. nih.gov The ATPase domain of MOT1 is thought to interact with DNA upstream of the TATA box, and this interaction is proposed to be crucial for the ATP-driven displacement of TBP. nih.govembopress.org This model posits that MOT1 effectively "grips" the DNA and uses its ATPase activity to move, potentially pushing or pulling TBP off the DNA. embopress.orgbiocompare.com Recent cryogenic electron microscopy studies support a mechanism where the MOT1 motor grips DNA in the presence of ATP, and upon ATP hydrolysis, swings back, dislodging TBP. biocompare.com This suggests a DNA bending or twisting mechanism rather than simple processive tracking. biocompare.com
An alternative or complementary model proposes that MOT1 induces conformational changes within the TBP protein itself, thereby reducing its affinity for DNA. This model suggests that instead of directly manipulating the DNA structure, MOT1's ATP hydrolysis energy is used to distort the structure of TBP. embopress.orgembopress.org
While some experimental results have been interpreted as consistent with a MOT1-induced conformational change in TBP that alters its DNA binding surface, direct experimental support for this specific mechanism has been challenging to obtain. embopress.orgembopress.org Some data have argued against the idea that increased TATA box reactivity observed in the presence of MOT1 is solely due to a conformational change in TBP. embopress.org However, single-pair Förster resonance energy transfer (spFRET) studies have observed a transition in the DNA/TBP conformation upon MOT1 binding, and ATP hydrolysis by MOT1 led to a conformational change, although this was not always sufficient on its own to efficiently disrupt the complex. oup.com These findings suggest that conformational changes in the TBP-DNA complex are involved in the MOT1 mechanism, potentially priming TBP for dissociation. oup.com
A third hypothesis suggests that MOT1 competes with DNA for binding to the TBP protein. In this model, the interaction between MOT1 and the DNA-binding surface of TBP contributes to the displacement mechanism. embopress.org
The interplay between MOT1 and other TBP-interacting factors, such as Negative Cofactor 2 (NC2), also highlights a form of substrate competition. MOT1 and NC2 can both bind to the TBP-DNA complex, and they compete for promoter occupancy in vivo. elifesciences.orgnih.gov This competition likely affects the availability of free TBP and its association with promoters. nih.gov
| Model | Key Mechanism Proposed | Experimental Support |
| DNA Translocation | MOT1 moves along DNA using ATP hydrolysis. | Impeded activity by DNA gaps; ATPase domain interaction with upstream DNA; cryo-EM shows DNA gripping and bending; fits general helicase paradigm. nih.govembopress.orgbiocompare.com |
| TBP Conformational Distortion | MOT1 induces structural changes in TBP. | Some data consistent with this idea; spFRET shows conformational changes in TBP-DNA complex upon MOT1 binding and ATP hydrolysis. oup.comembopress.orgembopress.org |
| Substrate Competition | MOT1 competes with DNA and other factors for TBP binding. | Demonstrated competition with DNA, TFIIA, TAF1, and NC2 for TBP binding or promoter occupancy. oup.comembopress.orgresearchgate.netresearchgate.netnih.gov |
Transcriptional Regulatory Roles of Mot1 Protein
Global Impact on Gene Expression Profiles
Mot1 has a global impact on gene expression, influencing the transcription of a significant portion of genes in organisms like Saccharomyces cerevisiae. idrblab.cnscribd.comwikipedia.orguni-freiburg.de Studies using microarray analysis have shown that Mot1 regulates the expression of approximately 3% of yeast genes in rich medium. scribd.comwikipedia.org Its influence can be both repressive and activating, demonstrating a complex regulatory capacity. scribd.comwikipedia.orgwikipedia.orgwikipedia.org
Repression of Transcription by MOT1 Protein
A well-established function of Mot1 is the repression of transcription. idrblab.cnscribd.comwikipedia.orguni-freiburg.debioregistry.ionih.gov This repressive activity is directly linked to its ability to dissociate TBP from DNA in an ATP-dependent manner. idrblab.cnscribd.comwikipedia.orguni-freiburg.debioregistry.ionih.gov By removing TBP from promoter sites, Mot1 can prevent the assembly of the pre-initiation complex (PIC) and thus inhibit transcription initiation. idrblab.cn
Research findings support this mechanism. Inactivation of Mot1 leads to increased TBP occupancy at the promoters of genes that are normally repressed by Mot1, such as HSP26 and INO1. idrblab.cn This increased TBP binding is coincident with the derepression of these genes, indicating that Mot1's removal of TBP is crucial for their repression. idrblab.cn
Data illustrating the effect of Mot1 inactivation on the expression of repressed genes:
| Gene | Effect of Mot1 Inactivation on TBP Occupancy at Promoter | Effect of Mot1 Inactivation on Gene Expression |
| HSP26 | Increased | Derepression (Increased expression) |
| INO1 | Increased | Derepression (Increased expression) |
Activation of Transcription by this compound
While its repressive role is directly explained by TBP-DNA dissociation, Mot1 also functions as a transcriptional activator for a subset of genes. scribd.comwikipedia.orgwikipedia.orgwikipedia.org The mechanism by which Mot1 activates transcription is less straightforward and has been the subject of ongoing research. idrblab.cnscribd.comwikipedia.org
Interestingly, inactivation of Mot1 can lead to increased TBP binding at the promoters of some Mot1-activated genes, such as BNA1 and URA1, despite a dramatic reduction in their transcription. idrblab.cn This observation suggests that at activated promoters, Mot1 may not primarily function by removing TBP entirely, but perhaps by disassembling transcriptionally inactive TBP-containing complexes, thereby facilitating the formation of a functional PIC. idrblab.cn Another proposed mechanism is that Mot1's TBP-dissociating activity at certain sites liberates TBP, making it available to bind to promoters that require Mot1 for activation. wikipedia.orgwikipedia.org
Data illustrating the effect of Mot1 inactivation on the expression of activated genes:
| Gene | Effect of Mot1 Inactivation on TBP Occupancy at Promoter | Effect of Mot1 Inactivation on Gene Expression |
| BNA1 | Increased | Reduced expression |
| URA1 | Increased | Reduced expression |
Context-Dependent Regulatory Specificity
The dual role of Mot1 as both a repressor and an activator highlights its context-dependent regulatory specificity. scribd.comwikipedia.org The outcome of Mot1 activity appears to depend on the specific promoter context, including the presence and nature of TATA boxes, the association of TBP with other factors, and potentially the chromatin environment. scribd.comr-project.orguni-freiburg.de
Mot1 is found localized at the promoters of both Mot1-repressed and Mot1-activated genes in vivo, suggesting that its effects are direct but the consequence of its association varies depending on the promoter. scribd.comciteab.comwikipedia.org The ATPase activity of Mot1 is essential for both its activation and repression functions. scribd.comciteab.comwikipedia.org
Regulation of TATA-Binding Protein (TBP) Dynamics In Vivo
Mot1 is a key regulator of TBP dynamics within the nucleus. uniprot.org TBP's interaction with DNA is often a rate-limiting step in transcription initiation, and its dynamic behavior is crucial for timely gene regulation. idrblab.cnscribd.comuni-freiburg.de
Maintenance of Soluble TBP Pools
Mot1 plays a vital role in maintaining the pool of soluble, unbound TBP within the cell. r-project.orguniprot.orgyeastgenome.org TBP can bind with high stability to various DNA sequences in vitro, and unregulated, stable binding in vivo could potentially deplete the pool of free TBP needed for new transcription initiation events. Mot1's ATP-dependent TBP-dissociating activity helps to clear TBP from DNA, thereby ensuring a sufficient supply of soluble TBP. r-project.orguniprot.orgyeastgenome.org
The highly dynamic behavior observed for the majority of the TBP population in vivo is strongly dependent on the activity of Mot1. This suggests that active removal of TBP from chromatin by Mot1 is essential for its rapid mobility and availability.
Redistribution of TBP from TATA-Containing to TATA-Less Promoters
A significant aspect of Mot1's function in regulating TBP dynamics is its role in redistributing TBP across the genome. r-project.orguniprot.org Mot1 is proposed to clear TBP from intrinsically preferred binding sites, particularly those containing robust TATA boxes. r-project.orguniprot.org This action is thought to ensure that sufficient TBP is available to bind to intrinsically disfavored sites, such as TATA-less promoters. r-project.orguniprot.org
Studies have shown that inactivation of Mot1 leads to a redistribution of TBP binding. TBP occupancy increases at sites containing strong TATA boxes, while it decreases at sites lacking TATA boxes but containing features like poly(dA-dT) tracts. r-project.orguniprot.org This altered TBP distribution is correlated with changes in gene expression, where increased TBP binding at TATA-containing promoters is associated with increased expression, and decreased TBP binding at TATA-less sites is linked to reduced expression. r-project.orguniprot.org This suggests that Mot1's redistribution of TBP is crucial for balancing transcriptional output from different types of promoters. uniprot.org
Table summarizing TBP redistribution upon Mot1 inactivation:
| Promoter Type | TBP Binding upon Mot1 Inactivation | Associated Sequence Feature | Gene Expression Correlation |
| TATA-containing | Increased | Robust TATA box | Increased expression |
| TATA-less | Decreased | Poly(dA-dT) tracts | Decreased expression |
Compound Names and PubChem CIDs
Functional Modalities across RNA Polymerase Systems
MOT1's regulatory influence extends to transcription mediated by different RNA polymerase systems, primarily RNA polymerase I and RNA polymerase II. yeastgenome.orgnih.govresearchgate.net
MOT1 is a global regulator of RNA polymerase II (Pol II) transcription and has both activating and repressing effects on gene expression. yeastgenome.orgpnas.orgembopress.org Its ability to disrupt TBP-DNA complexes in an ATP-dependent manner provides a clear mechanism for transcriptional repression. pnas.orgembopress.org At promoters of genes repressed by MOT1, such as HSP26 and INO1, inactivation of MOT1 leads to increased TBP binding and subsequently increased preinitiation complex (PIC) formation and transcription. embopress.org
However, MOT1 also activates the transcription of a subset of genes. pnas.org Surprisingly, at MOT1-activated promoters like BNA1 and URA1, inactivation of MOT1 also results in increased TBP binding, despite a significant reduction in transcription. embopress.org This suggests that at activated promoters, MOT1 may function by displacing transcriptionally inactive TBP complexes, thereby facilitating the assembly of functional PICs. embopress.org This indicates a more complex role for MOT1 than simple repression, potentially involving the recycling or reorganization of TBP-containing complexes to promote productive transcription initiation. embopress.org The ATPase activity of MOT1 is essential for both its activation and repression functions. pnas.orgnih.gov
While initially thought to function exclusively in Pol II transcription, research has revealed a novel role for MOT1 in regulating transcription by RNA polymerase I (Pol I), which is responsible for ribosomal RNA (rRNA) synthesis. nih.govresearchgate.net MOT1 is associated with ribosomal DNA (rDNA), the genetic locus for rRNA. nih.govresearchgate.net Loss of MOT1 function results in decreased rRNA synthesis. nih.govresearchgate.net
MOT1's association with the Pol I promoter in vitro is dependent on components of the Pol I general transcription machinery, suggesting a direct role in Pol I transcription initiation. nih.govresearchgate.net Furthermore, inactivation of MOT1 leads to delays in rRNA processing. nih.govresearchgate.netnih.gov These findings indicate that MOT1 influences the rate and efficiency of rRNA synthesis through both direct effects on transcription initiation and indirect effects on rRNA processing, thereby coupling rRNA synthesis to processing. nih.govresearchgate.netnih.gov The effect of MOT1 on Pol I transcription does not appear to be solely explained by its TBP-DNA dissociating activity, suggesting potentially distinct mechanisms at the rDNA. nih.gov
Integration within Transcriptional Regulatory Networks
MOT1 functions within complex transcriptional regulatory networks, interacting with various protein complexes to exert its effects on gene expression. tandfonline.com
MOT1 exhibits significant interplay with components of the SAGA (Spt-Ada-Gcn5 Acetyltransferase) complex. tandfonline.comoup.com SAGA is a multi-subunit complex involved in transcriptional regulation, particularly at TATA-containing promoters. tandfonline.comoup.com Studies have shown genetic interactions between MOT1 and several SAGA subunits, including Spt3, Spt7, Spt8, and Gcn5. oup.com
SAGA is known to facilitate TBP loading onto TATA-containing promoters and is associated with high TBP turnover, suggesting potential cooperation with MOT1 in TBP removal. tandfonline.com Genetic evidence supports a negative genetic interaction between MOT1 and SAGA. tandfonline.com Furthermore, MOT1 and SAGA have global roles in regulating stress response genes. embopress.orgnih.gov Cooperation between MOT1 and SAGA has also been observed in the activation of specific genes, such as GAL1, where Spt3 is required for MOT1 recruitment and vice versa. embopress.orgnih.govembopress.org This cooperation can involve chromatin remodeling, as MOT1 has been shown to be required for nucleosome remodeling at the GAL1 promoter. nih.govembopress.org
MOT1 interacts functionally and physically with several ATP-dependent chromatin remodeling complexes. psu.eduoup.comresearchgate.netresearchgate.net These interactions are crucial for coordinating TBP dynamics with chromatin structure. psu.edu While MOT1 itself is a Swi2/Snf2 family ATPase and can influence DNA conformation by unbending DNA in the TBP-DNA complex, its interaction with dedicated chromatin remodelers suggests a broader role in shaping the chromatin landscape to regulate transcription. elifesciences.orgresearchgate.netuni-muenchen.de
Regulatory Circuits involving TBP and NC2
The transcriptional landscape in eukaryotic cells is intricately controlled by a complex network of protein interactions at core promoter elements. A key player in this network is the TATA-binding protein (TBP), a general transcription factor essential for the initiation of transcription by all three eukaryotic RNA polymerases. TBP's interaction with DNA, particularly at TATA boxes, is a critical step in pre-initiation complex (PIC) formation. However, TBP's activity and genomic distribution are subject to regulation by a diverse array of factors, including the Modifier of Transcription 1 (MOT1) protein and Negative Cofactor 2 (NC2).
MOT1, a highly conserved and essential member of the Swi2/Snf2 ATPase family, plays a crucial role in regulating TBP-genome association. Unlike factors that promote TBP binding, MOT1 utilizes the energy derived from ATP hydrolysis to remove TBP from DNA. This ATP-dependent dissociation activity is a fundamental aspect of MOT1's function. Research indicates that MOT1 recognizes and associates with TBP, approaching it from an upstream direction and interacting via its acidic loops. The Swi2/Snf2 ATPase domain of MOT1 contacts DNA upstream of TBP and translocates towards TBP, loosening its association with DNA. Subsequently, a "latch" region of MOT1 can occupy the DNA-binding groove of TBP, displacing the MOT1-TBP complex from the DNA and preventing TBP from re-associating. This mechanism allows MOT1 to influence the global distribution of TBP, clearing it from certain sites to make it available for others.
Negative Cofactor 2 (NC2), composed of NC2α and NC2β subunits, is another important regulator of TBP function. NC2 is known to repress transcription by competing with transcription factor IIA (TFIIA) and transcription factor IIB (TFIIB) for binding to TBP, thereby inhibiting PIC formation. Studies have shown that MOT1 and NC2 bind to overlapping regions in the genome and can form a complex with TBP and DNA. This suggests a cooperative role for MOT1 and NC2 in regulating TBP activity.
A significant body of research highlights the existence of a regulatory circuit involving TBP, MOT1, and NC2 that controls the balance between transcription initiated from promoters containing a TATA box (TATA-dependent) and those utilizing a downstream core promoter element (DPE-dependent). In this circuit, TBP typically activates TATA-dependent transcription while repressing DPE-dependent transcription. Conversely, MOT1 and NC2 act to counteract TBP's functions. They block TBP's activity, thereby repressing TATA-dependent transcription and activating DPE-dependent transcription.
Experimental evidence, particularly from studies involving RNA interference (RNAi) depletion and overexpression in model systems like Drosophila cells, supports this regulatory model. Depletion of TBP leads to decreased TATA-dependent transcription and increased DPE-dependent transcription. Conversely, depletion of MOT1 or NC2 results in effects opposite to those observed with TBP depletion, favoring TATA-dependent transcription over DPE-dependent transcription. Codepletion studies further suggest that MOT1 and NC2 operate through the same pathway to promote DPE-dependent transcription and that TBP is downstream of MOT1 and NC2 in this regulatory cascade.
The interplay between these factors establishes a delicate balance. A decrease in TBP levels or an increase in the activity or levels of MOT1 and NC2 favors DPE-dependent transcription. Conversely, an increase in TBP or a decrease in MOT1/NC2 favors TATA-dependent transcription. This regulatory circuit provides a mechanism by which biological signals can differentially influence gene expression based on the core promoter architecture.
Structural studies have provided insights into the molecular basis of the interactions within the TBP:DNA:NC2:MOT1 complex. Crystal structures and electron microscopy data reveal that MOT1 can form a stable complex with TBP, DNA, and NC2 on promoter DNA. Within this complex, MOT1 appears to induce conformational changes, such as reducing DNA:NC2 interactions and unbending the DNA compared to the TBP:DNA:NC2 state. These ATP-independent structural alterations may serve to prime the complex for subsequent ATP-dependent displacement of TBP and NC2 by MOT1.
Further research highlights the cooperative nature of MOT1 and NC2 with other chromatin regulators. For instance, depletion of MOT1 or NC2 in the absence of the ISW1 chromatin remodeler can lead to the activation of cryptic promoters, suggesting a coordinated effort in suppressing aberrant transcription. Additionally, MOT1 and NC2 have been shown to colocalize with the Ino80 chromatin remodeling complex (Ino80C) and coordinately suppress pervasive transcription in both yeast and mammalian cells. These findings underscore that the regulatory roles of MOT1 and NC2 are integrated within broader networks of transcriptional and chromatin control.
The detailed mechanisms by which ATP hydrolysis by MOT1 leads to the dissociation of the TBP-DNA complex, particularly in the presence of NC2, continue to be investigated. Models propose that ATP-driven DNA translocation by MOT1 contributes to the disruption of the TBP-DNA interaction. The ability of MOT1 to grip and potentially translocate along the DNA, coupled with its interactions with TBP and NC2, provides a dynamic means to remodel transcription initiation complexes and fine-tune gene expression.
Data Table: Key Interactions and Effects in the TBP-MOT1-NC2 Regulatory Circuit
| Factor | Primary Interaction Partner | Effect on TATA-dependent Transcription | Effect on DPE-dependent Transcription | Mechanism Highlights |
| TBP | DNA (TATA box, DPE), TAFs, GTFs | Activation | Repression | Binds DNA, recruits PIC components. |
| MOT1 | TBP, DNA, NC2 | Repression | Activation | ATP-dependent TBP displacement from DNA. |
| NC2 | TBP, DNA, MOT1 | Repression | Activation | Competes with TFIIA/TFIIB for TBP, inhibits PIC formation. |
Compound Names and PubChem CIDs
Advanced Research Methodologies for Mot1 Protein Study
Structural Elucidation Techniques
Understanding the three-dimensional architecture of MOT1 in its various functional states is paramount to deciphering its mechanism of action. X-ray crystallography and cryogenic electron microscopy (Cryo-EM) have been instrumental in providing structural snapshots of MOT1 and its complexes.
X-ray crystallography has been a cornerstone in determining the high-resolution structures of protein-ligand complexes, and its application to MOT1 has yielded significant insights. springernature.comnih.govnih.gov This technique involves crystallizing the protein or protein complex of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the molecule can be deduced. nih.gov
While a crystal structure of the full-length MOT1 in complex with TBP and DNA has remained elusive, crystallographic studies of subcomplexes and homologous proteins have provided valuable information. These studies have been crucial in understanding how MOT1 recognizes and interacts with both TBP and the DNA upstream of the TATA box. researchgate.net The structural data obtained from these analyses have informed models of how MOT1 engages with the TBP-DNA complex to initiate the dissociation process.
Cryogenic electron microscopy (Cryo-EM) has emerged as a revolutionary technique for visualizing the structure of large and dynamic macromolecular complexes in their near-native states. morgridge.orgnih.gov This method involves flash-freezing purified protein samples in a thin layer of vitreous ice, which preserves their natural conformation. morgridge.orgyoutube.com The frozen samples are then imaged using an electron microscope, and sophisticated image processing techniques are used to generate three-dimensional structural models. youtube.com
Recent Cryo-EM studies have provided unprecedented "snapshots" of the MOT1-TBP-DNA remodeling reaction at various stages. biocompare.comnews-medical.net These studies have visualized how MOT1 grips the DNA strand near the TBP binding site and then twists and bends it to dislodge the TBP. biocompare.comnews-medical.net This process prevents TBP from re-associating with the DNA, and the displaced TBP is then recycled for subsequent rounds of transcription initiation. biocompare.com The detailed 3D structural models generated from Cryo-EM data have revealed the intricate conformational changes that occur during the ATP-dependent displacement of TBP by MOT1. biocompare.comnews-medical.net
| Technique | Resolution | Key Findings for MOT1 |
| X-ray Crystallography | Atomic | Provides high-resolution details of MOT1 subcomplexes and interactions with TBP and DNA. |
| Cryo-EM | Near-atomic | Visualizes different conformational states of the MOT1-TBP-DNA complex during the remodeling reaction. |
Biochemical and Biophysical Approaches
While structural techniques provide static pictures, biochemical and biophysical methods are essential for probing the dynamic aspects of MOT1 function, including its enzymatic activity and the kinetics of its interactions with TBP and DNA.
In vitro TBP-DNA dissociation assays are fundamental biochemical tools used to directly measure the catalytic activity of MOT1. nih.gov These assays typically involve pre-forming a stable complex between TBP and a DNA fragment containing a TATA box, and then adding MOT1 and ATP to initiate the dissociation reaction. The dissociation of TBP from DNA can be monitored using various techniques, such as electrophoretic mobility shift assays (EMSA), where the separation of the protein-DNA complex from free DNA is visualized on a gel. researchgate.net
These assays have been instrumental in demonstrating that MOT1 utilizes the energy from ATP hydrolysis to actively remove TBP from DNA. nih.govnih.govnih.gov Variations of this assay have been used to investigate the influence of different DNA sequences, the role of specific MOT1 domains, and the effects of ATP analogs on the dissociation reaction. nih.govnih.gov The results from these experiments have shown that MOT1's ability to dissociate TBP is dependent on its ATPase activity and is influenced by the DNA sequence flanking the TATA box. nih.govnih.gov
Single-molecule Fluorescence Resonance Energy Transfer (spFRET) is a powerful biophysical technique that allows for the real-time observation of conformational changes and molecular interactions at the single-molecule level. nih.govelsevierpure.commdpi.com In spFRET experiments, two different fluorescent dyes (a donor and an acceptor) are attached to specific sites on the molecules of interest. umich.edu The efficiency of energy transfer between the donor and acceptor is highly dependent on the distance between them, providing a "molecular ruler" to measure intramolecular distances and their changes over time. mdpi.com
spFRET has been employed to study the dynamic interactions between MOT1, TBP, and DNA. researchgate.net By labeling DNA and TBP with FRET pairs, researchers have been able to monitor the conformational changes within the TBP-DNA complex upon the binding of MOT1. researchgate.net These studies have revealed that MOT1 binding induces a conformational change in the TBP-DNA complex even before ATP hydrolysis. researchgate.net Furthermore, spFRET measurements have shown that while ATP hydrolysis by MOT1 leads to further conformational changes, it is not always sufficient to cause immediate dissociation of TBP from DNA, suggesting a more complex, multi-step mechanism. researchgate.net
| Assay/Technique | Principle | Key Insights into MOT1 Function |
| In Vitro Dissociation Assay | Measures the release of TBP from DNA | Demonstrates the ATP-dependent catalytic activity of MOT1. |
| spFRET | Measures distances between fluorescent probes | Reveals real-time conformational dynamics of the MOT1-TBP-DNA complex. |
DNA footprinting and cross-linking are biochemical techniques used to map the precise binding sites of proteins on a DNA molecule. researchgate.netupenn.edu In a DNA footprinting assay, a protein-DNA complex is treated with a DNA-cleaving agent, such as DNase I. upenn.eduyoutube.com The regions of DNA that are protected from cleavage by the bound protein leave a "footprint" on a sequencing gel, revealing the protein's binding site. youtube.com
DNA footprinting analysis of the MOT1-TBP-DNA complex has shown that MOT1 extends the protected region on the DNA upstream of the TATA box. researchgate.netresearchgate.netnih.gov This indicates that MOT1 makes direct contact with the DNA adjacent to where TBP is bound. researchgate.net Cross-linking studies, which use chemical reagents to covalently link interacting molecules, have further confirmed the close proximity of specific regions of MOT1 to both TBP and the upstream DNA. nih.gov These analyses have been crucial in establishing the architecture of the ternary complex and have provided evidence for a model where MOT1 docks onto the DNA upstream of TBP to initiate the removal process. researchgate.net
Genomic and Proteomic Investigations
Genomic and proteomic approaches have been instrumental in dissecting the molecular mechanisms of MOT1 action. These methodologies allow for a global view of MOT1's interactions with chromatin, its impact on gene expression, and its association with other proteins.
Genome-wide mapping techniques, such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) or microarray analysis (ChIP-chip), have been employed to determine the genomic locations occupied by MOT1 and TBP. nih.govresearchgate.net Studies have revealed that MOT1 and TBP binding sites frequently coincide throughout the genome. nih.gov The recruitment of MOT1 to chromatin is largely dependent on the presence of TBP, as the depletion of TBP leads to a global reduction in MOT1 binding. nih.gov
Interestingly, while MOT1 and TBP occupy similar genomic sites, the ratio of their enrichment varies across different promoter classes. nih.gov Loss of MOT1 function results in a significant redistribution of TBP across the genome. TBP occupancy tends to increase at promoters containing a TATA box, while it decreases at TATA-less promoters. nih.gov This redistribution has functional consequences, with increased TBP binding correlating with increased gene expression and decreased TBP binding leading to decreased gene expression. nih.gov
Table 1: Summary of Genome-Wide MOT1 and TBP Occupancy Findings
| Finding | Experimental Evidence | Reference |
|---|---|---|
| Coincidence of MOT1 and TBP binding sites | ChIP-seq and ChIP-chip data show a high degree of overlap between MOT1 and TBP peaks throughout the yeast genome. | nih.gov |
| TBP-dependent recruitment of MOT1 | Nuclear depletion of TBP results in a significant decrease in MOT1 association with chromatin. | nih.gov |
| MOT1-mediated redistribution of TBP | Inactivation of MOT1 leads to increased TBP occupancy at TATA-containing promoters and decreased occupancy at TATA-less promoters. | nih.gov |
| Functional impact of TBP redistribution | Changes in TBP binding in MOT1 mutants correlate with corresponding changes in gene expression. | nih.gov |
To study the effects of the essential MOT1 protein on gene expression, researchers have utilized conditional alleles, such as temperature-sensitive mutants (e.g., mot1-1, mot1-42). researchgate.netpnas.orgnih.gov These alleles allow for the inactivation of MOT1 function under specific experimental conditions, enabling the analysis of subsequent changes in the transcriptome. Microarray analyses and other gene expression profiling techniques have revealed that MOT1 has both positive and negative effects on transcription. pnas.orgnih.gov
In Saccharomyces cerevisiae, it is estimated that MOT1 regulates the expression of approximately 3% of all genes under standard growth conditions. pnas.org While it acts as a repressor for the majority of these genes, a subset of genes requires MOT1 for their activation. pnas.org Notably, the ATPase activity of MOT1 is essential for both its repressive and activating functions. pnas.org Studies using deletion derivatives of MOT1 have shown that different conserved regions of the protein are generally required for the regulation of all MOT1-dependent genes. nih.gov
Table 2: Impact of MOT1 Inactivation on Gene Expression
| Gene Category | Effect of MOT1 Inactivation | Key Findings | Reference |
|---|---|---|---|
| MOT1-repressed genes | Increased transcription | A majority of MOT1-regulated genes are repressed by MOT1. Many of these are involved in stress response, mating, and sporulation. | pnas.org |
| MOT1-activated genes | Decreased transcription | A smaller subset of genes requires MOT1 for full expression. | pnas.orgnih.gov |
| All MOT1-regulated genes | Altered expression | The ATPase domain of MOT1 is crucial for both activation and repression. | pnas.orgnih.gov |
To identify proteins that physically interact with MOT1, proteomic techniques such as Tandem Affinity Purification (TAP) followed by mass spectrometry have been employed. creative-diagnostics.comwikipedia.orgwashington.edu The TAP method involves fusing a special tag to the protein of interest, allowing for a two-step purification process that isolates the protein and its stable interaction partners. nih.gov
These studies have confirmed a stable association between MOT1 and TBP in vivo. nih.gov Sequential chromatin immunoprecipitation experiments have shown that under normal conditions, MOT1 and TBP co-occupy promoters, but not in a complex with other general transcription factors like TFIIA or TFIIB, suggesting the MOT1-TBP complex is transcriptionally inactive. nih.gov However, under cellular stress conditions such as heat shock, MOT1 can be found in preinitiation complexes with TFIIB and RNA polymerase II, indicating a dynamic and regulated association with the transcriptional machinery. nih.gov
Genetic Model System Studies
The use of genetically tractable model organisms has been fundamental to our understanding of MOT1's function and its conservation across eukaryotes.
The budding yeast, Saccharomyces cerevisiae, has served as the primary model organism for studying MOT1. nih.govnih.govplos.orgoxinst.com Its powerful genetic and molecular tools have facilitated the initial identification and characterization of the MOT1 gene as an essential gene involved in the regulation of basal transcription. proquest.com
In vitro studies using purified components from yeast have demonstrated that MOT1 is an ATPase that can dissociate TBP from DNA. nih.govproquest.combiocompare.com Genetic studies in yeast have been crucial in identifying interactions between MOT1 and other components of the transcription machinery. proquest.comproquest.com The development of conditional mot1 alleles has been essential for in vivo functional analyses, given that deletion of MOT1 is lethal. nih.gov These studies have revealed the dual role of MOT1 as both a repressor and an activator of transcription, a finding that was initially unexpected given its in vitro TBP-displacing activity. pnas.org
MOT1 is a highly conserved protein, with orthologs found in a wide range of metazoan organisms, including Drosophila melanogaster (89B helicase), Caenorhabditis elegans, and humans (hTaf172). proquest.comnih.govresearchgate.net The study of these orthologs in different model systems provides insights into the conserved and potentially specialized functions of MOT1 in multicellular organisms.
For instance, studies in Drosophila have investigated the function of the MOT1 ortholog, 89B helicase. proquest.com While there is significant sequence conservation, experiments expressing the Drosophila protein in yeast have suggested that the interaction with TBP may not be as strong as that of the yeast this compound. proquest.com The use of model organisms like C. elegans for systematic RNAi screens allows for the functional analysis of conserved genes, providing a platform to study the roles of MOT1 orthologs in developmental processes. nih.govnih.gov The conservation of MOT1 across metazoans underscores its fundamental importance in the regulation of eukaryotic gene expression. nih.gov
Future Directions and Broader Implications in Transcriptional Biology
Unresolved Mechanistic Questions
Despite detailed biochemical and structural studies, the precise molecular mechanism by which MOT1 couples the energy of ATP hydrolysis to the dissociation of the highly stable TBP-DNA complex remains an area of active investigation. nih.gov Several models have been proposed, but a definitive understanding is yet to be achieved. nih.gov
Key unresolved questions include:
The Coupling of ATP Hydrolysis to TBP Removal: How the chemical energy from ATP hydrolysis is transduced into the mechanical force required to break the TBP-DNA interaction is not fully understood. nih.gov Proposed mechanisms include DNA translocation, where MOT1 pulls on the DNA upstream of the TATA box, or the induction of conformational changes within the TBP-DNA complex that lower its stability. nih.gov
Conformational Dynamics: MOT1's ATPase domain exists in distinct "open" and "closed" conformations. nih.gov How the transition between these states is regulated by ATP binding, hydrolysis, and the DNA sequence flanking the TATA box requires further elucidation. nih.gov
Catalytic Inefficiency: MOT1 has been observed to be surprisingly inefficient at dissociating very stable, high-affinity TBP-promoter complexes, often requiring multiple rounds of ATP hydrolysis for a single TBP removal event. nih.gov The physiological relevance of this inefficiency is unclear—it may allow for a window of opportunity for other transcription factors to interact with and stabilize TBP at active promoters, thereby competing with MOT1's removal activity. nih.gov
Mechanism of Dual Functionality: MOT1 acts as both a transcriptional repressor and an activator. nih.govnih.gov The mechanism that dictates which function MOT1 will perform at a given promoter is a major unresolved question. It likely depends on the promoter context and interaction with other regulatory factors, but the specific determinants remain to be identified. nih.gov
| Unresolved Question | Leading Hypotheses/Models | Key Research Findings |
|---|---|---|
| How does MOT1 use ATP to remove TBP from DNA? | 1. DNA Translocation Model 2. TBP Conformational Change Model 3. "Power Stroke" Dissociation | MOT1's ATPase activity is essential for TBP removal. nih.gov It interacts with DNA upstream of the TATA box, suggesting a "handle" for translocation. nih.gov |
| Why is MOT1 catalytically inefficient on high-affinity sites? | 1. Allows for competition with activating factors 2. Provides a kinetic proofreading mechanism | Dissociation of one high-affinity TBP-DNA complex can require the hydrolysis of a dozen or more ATP molecules. nih.gov |
| How does MOT1 switch between activation and repression? | 1. Promoter-specific context 2. Interaction with other co-factors (e.g., NC2) 3. Removal of non-productive or incorrectly oriented TBP complexes | MOT1 is localized to both activated and repressed promoters. nih.govnih.gov At some activated genes, MOT1 removes inactive TBP to allow functional preinitiation complex (PIC) assembly. nih.gov |
Roles in Genome Stability and DNA Repair Mechanisms
While MOT1 is primarily characterized as a transcriptional regulator, its functions have potential implications for the maintenance of genome stability, particularly under conditions of cellular stress. A direct catalytic role for MOT1 in canonical DNA repair pathways has not been established; however, its regulatory functions are intertwined with cellular processes that are critical for genome integrity.
Research indicates that MOT1's role becomes particularly dynamic in response to environmental stress, such as heat shock. nih.govmerckmillipore.com Under these conditions, MOT1's association with the transcriptional machinery changes significantly. nih.govharvard.edu In normally growing cells, MOT1 co-occupies promoters with TBP but not with other components of a functional preinitiation complex like TFIIB or RNA Polymerase II, suggesting it maintains TBP in a transcriptionally inactive state. nih.govharvard.edu However, following heat shock, MOT1 is found in complexes with TBP, TFIIB, and elongating RNA Polymerase II, suggesting it can be part of a functional, active transcription complex under stress. nih.govmerckmillipore.comharvard.edu
This dynamic role in reprogramming the transcriptome in response to stress is a potential, albeit indirect, link to genome stability. By rapidly and efficiently modulating the expression of stress-response genes, MOT1 may help mitigate cellular damage that could otherwise compromise the genome. nih.gov Furthermore, since TBP itself has been suggested to participate directly in DNA repair mechanisms, MOT1's function in regulating TBP availability across the genome could be a future area of research for a more direct link to DNA repair. researchgate.net The possibility that MOT1-mediated removal of TBP from damaged chromatin is a prerequisite for access by DNA repair machinery remains an intriguing and unexplored hypothesis.
| Context | Established Role of MOT1 | Hypothesized/Potential Role in Genome Stability |
|---|---|---|
| Environmental Stress (e.g., Heat Shock) | Alters its association with the preinitiation complex to modulate the transcriptional stress response. nih.govmerckmillipore.com | Indirectly maintains genome stability by preventing cellular damage through rapid transcriptional reprogramming. |
| General TBP Regulation | Removes TBP from promoter and non-promoter DNA sites throughout the genome. biocompare.com | May clear TBP from sites of DNA damage to allow access for repair proteins. (Hypothetical) |
| Interaction with TBP | Forms a MOT1-TBP complex that regulates TBP's DNA binding activity. yeastgenome.org | Could potentially influence the recruitment or activity of TBP at DNA lesions, given TBP's own suggested role in repair. researchgate.net (Hypothetical) |
Connections to Cellular Processes and Transcriptional Dysregulation
The influence of MOT1 extends beyond basal transcription to the regulation of specific and critical cellular programs. In yeast, MOT1 controls the expression of genes involved in the diauxic shift, environmental stress responses, mating, and sporulation. nih.govnih.gov Its function is often coordinated with other global regulators, such as NC2, indicating that it is part of a complex network that ensures transcriptional precision. nih.gov
Given its essential role in controlling the distribution and activity of TBP, the master initiator of transcription, dysregulation of MOT1 can lead to profound and widespread changes in gene expression. nih.govnih.gov Inactivation of MOT1 leads to a remarkable increase in TBP occupancy at both repressed and activated promoters. nih.gov
At MOT1-repressed promoters , this increased TBP binding leads to a corresponding increase in transcription (derepression). nih.gov
Conversely, at MOT1-activated promoters , the increased TBP binding is non-productive; transcription is obliterated because other essential factors like TFIIB and RNA Polymerase II fail to be recruited. nih.gov This suggests that at these genes, MOT1's role is to remove improperly bound or inactive TBP complexes to pave the way for the assembly of a functional transcription machine. nih.gov
This dual functionality positions MOT1 as a critical checkpoint for transcriptional fidelity. Its dysregulation could lead to a catastrophic loss of transcriptional control. While much of the detailed mechanistic work has been performed in yeast, MOT1 is highly conserved in eukaryotes (the human homolog is BTAF1). This conservation implies that its dysregulation could be a contributing factor to human diseases characterized by widespread transcriptional chaos, such as various forms of cancer. biocompare.com The role of the Swi2/Snf2 family, to which MOT1 belongs, in processes like carcinogenesis is an area of growing interest, making the study of MOT1 and its homologs relevant to understanding and potentially treating such diseases. biocompare.com
| Cellular Process/Context | Role of MOT1 | Consequence of Dysregulation |
|---|---|---|
| Stress Response | Represses a large set of stress-response genes under normal conditions. nih.gov | Inappropriate expression of stress genes, leading to impaired cellular fitness. |
| Developmental Programs (e.g., Mating, Sporulation) | Controls the expression of key genes required for these programs. nih.gov | Failure to properly execute developmental or life-cycle transitions. |
| Transcriptional Activation | Removes non-productive TBP complexes to facilitate functional PIC assembly at certain promoters. nih.gov | Loss of transcription at MOT1-dependent activated genes, even with TBP present. |
| Transcriptional Repression | Removes TBP from promoters to prevent transcription. nih.gov | Inappropriate gene expression (derepression) at MOT1-repressed genes. |
| Global TBP Distribution | Acts as a "TBP chaperone" to ensure a dynamic pool of TBP is available. nih.gov | Widespread transcriptional chaos due to mislocalization and sequestration of TBP. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
